![molecular formula C19H18N4O3 B2851060 N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide CAS No. 1448066-50-9](/img/structure/B2851060.png)
N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide
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Overview
Description
The compound “N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide” is a complex organic molecule that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . This ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-(1,2,4-oxadiazol-5-yl)anilines, have been synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Scientific Research Applications
Medicinal Chemistry: Pharmacophore in Drug Design
The 1,2,4-oxadiazole ring is a recognized pharmacophore, often found in pharmaceutical ingredients with diverse therapeutic effects . For instance, derivatives of this motif have been used in drugs like ataluren for Duchenne muscular dystrophy and opicapone as adjunctive therapy for Parkinson’s disease . The presence of the 1,2,4-oxadiazole ring in the compound under discussion suggests potential applications in designing novel therapeutic agents targeting various diseases.
Cancer Therapy: Inhibitors of Human Carbonic Anhydrase Isoforms
Some 1,2,4-oxadiazole derivatives have been identified as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy . The structural features of our compound could be explored for developing new inhibitors that can selectively target cancer-related enzymes.
Age-Related Diseases: Treatment Agents
Research has indicated that 1,2,4-oxadiazole derivatives can act as agents for treating age-related diseases . The compound’s structure could be modified to enhance its efficacy and specificity for age-related cellular targets.
Antimicrobial Activity: Against Salmonella Typhi
Oxadiazole derivatives have shown significant activity against Salmonella typhi, the causative agent of typhoid fever . The compound could be investigated for its potential as a novel antimicrobial agent, given its structural similarity to active oxadiazole derivatives.
Development of Energetic Materials
The 1,2,4-oxadiazole ring has been utilized in the development of energetic materials due to its stability and energetic performance . The compound could be a candidate for creating new materials with improved energetic properties.
Organic Synthesis: Rearrangement into Other Heterocycles
Due to the low aromaticity and the presence of a weak O–N bond, 1,2,4-oxadiazoles can rearrange into other heterocycles, a property actively employed in organic synthesis . This feature could be harnessed in synthetic pathways to generate novel organic compounds.
Fluorescent Dyes and OLEDs
Oxadiazole derivatives have been used to develop fluorescent dyes and organic light-emitting diodes (OLEDs) . The compound’s structural framework could be adapted for use in these applications, potentially leading to new materials with desirable optical properties.
Insecticides and Sensors
The 1,2,4-oxadiazole core is also found in insecticides and has been incorporated into sensors . The compound could be explored for its utility in agricultural and environmental monitoring applications.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, such as the one , have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives have been found to interact with their targets in a way that results in various biological activities . The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could contribute to its interaction with its targets.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to show better hydrolytic and metabolic stability , which could potentially impact the bioavailability of the compound.
Result of Action
oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
The stability of the 1,2,4-oxadiazole heterocycle suggests that it may be relatively stable under various environmental conditions.
properties
IUPAC Name |
N-[2-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]anilino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-21-18(26-23-13)11-15-9-5-6-10-16(15)22-17(24)12-20-19(25)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCGHXKCBLAHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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